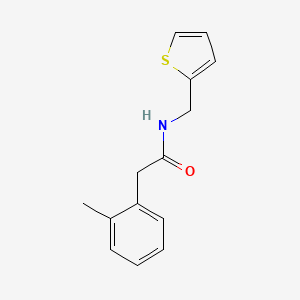![molecular formula C13H20N2O2 B5414310 3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5414310.png)
3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile, also known as MPPN, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This makes this compound a potential drug candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This makes this compound a potential chemotherapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile is not fully understood, but it is believed to involve the modulation of ion channels and the induction of apoptosis. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and the contraction of muscle cells. This leads to a decrease in the excitability of these cells, which can have therapeutic implications for the treatment of neurological and cardiovascular disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the induction of apoptosis, and the inhibition of cancer cell growth. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons and muscle cells. This can have therapeutic implications for the treatment of neurological and cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile has several advantages for lab experiments, including its high purity and yield, its selective inhibition of voltage-gated sodium channels, and its potential applications in various scientific fields. However, this compound also has some limitations, including its potential toxicity and the need for specific reagents and conditions for its synthesis.
Orientations Futures
There are several future directions for the study of 3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile, including its potential applications in drug discovery and the development of new therapies for neurological and cardiovascular disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity, as well as to identify new targets for its therapeutic use. Additionally, the synthesis of this compound could be optimized to improve its yield and reduce the use of hazardous reagents.
Méthodes De Synthèse
The synthesis of 3-{[1-methyl-5-(4-morpholinyl)-3-pentyn-1-yl]oxy}propanenitrile involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods to synthesize this compound is through the reaction of 1-methyl-5-hexyn-1-ol with 4-morpholinecarboxaldehyde in the presence of a catalyst, followed by the reaction with cyanogen bromide. This method yields this compound with a high purity and yield.
Propriétés
IUPAC Name |
3-(6-morpholin-4-ylhex-4-yn-2-yloxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(17-10-4-6-14)5-2-3-7-15-8-11-16-12-9-15/h13H,4-5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUEGLNUSDCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCOCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5414234.png)
![6-({3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5414240.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5414242.png)
![N-{[1-(4-isopropylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5414244.png)
![2-bromo-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5414250.png)
![2-(1H-indol-3-ylmethylene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5414256.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5414259.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5414263.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5414277.png)
![2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5414281.png)
![1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5414296.png)
![N-benzyl-2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5414300.png)
![7-methyl-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5414325.png)